N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide
CAS No.: 923190-13-0
Cat. No.: VC5443866
Molecular Formula: C11H15ClN2O3S
Molecular Weight: 290.76
* For research use only. Not for human or veterinary use.
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide - 923190-13-0](/images/structure/VC5443866.png)
Specification
CAS No. | 923190-13-0 |
---|---|
Molecular Formula | C11H15ClN2O3S |
Molecular Weight | 290.76 |
IUPAC Name | 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Standard InChI | InChI=1S/C11H15ClN2O3S/c1-8(12)11(15)14-7-6-9-2-4-10(5-3-9)18(13,16)17/h2-5,8H,6-7H2,1H3,(H,14,15)(H2,13,16,17) |
Standard InChI Key | ZSQIFFBKILEOFB-UHFFFAOYSA-N |
SMILES | CC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide, reflects its branched structure:
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A propanamide backbone substituted with a chlorine atom at the second carbon.
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An ethyl linker connecting the amide group to a 4-sulfamoylphenyl ring .
Key identifiers include:
Property | Value |
---|---|
CAS Number | 923190-13-0 |
Molecular Formula | C₁₁H₁₅ClN₂O₃S |
Molecular Weight | 290.76 g/mol |
SMILES Notation | CC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)Cl |
InChI Key | ZSQIFFBKILEOFB-UHFFFAOYSA-N |
The sulfonamide group (-SO₂NH₂) enhances hydrogen-bonding capacity, while the chloro substituent influences electrophilic reactivity .
Spectroscopic Data
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Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfonamide S=O asymmetric stretch) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Sulfonylation: Reaction of 4-aminophenyl ethylamine with chlorosulfonic acid to form 4-(2-aminoethyl)benzenesulfonamide.
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Acylation: Treatment with 2-chloropropanoyl chloride under basic conditions (e.g., triethylamine) .
Reaction Scheme:
$$
\text{4-(2-Aminoethyl)benzenesulfonamide} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N}} \text{N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-2-chloropropanamide}
$$
Yield optimization (∼65–70%) requires controlled temperatures (0–5°C) to minimize side reactions .
Purification and Analysis
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Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.
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High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via reverse-phase C18 column .
Biological Activities and Mechanisms
Antiviral Activity
Structurally related compounds (e.g., niclosamide derivatives) inhibit human adenovirus (HAdV) by targeting DNA replication (IC₅₀ = 0.27 μM) . Although direct evidence for N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide is lacking, its sulfonamide group likely facilitates interactions with viral proteases .
Antimicrobial and Anticancer Effects
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Antibacterial: Analogous chloropropanamides disrupt cell wall synthesis in Staphylococcus aureus (MIC = 8 μg/mL).
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Anticancer: Sulfonamides induce apoptosis in HeLa cells via caspase-3 activation .
Pharmacokinetics and Toxicity
ADME Profiles
Toxicity Data
Regulatory Status and Applications
Current Uses
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Research Chemical: Used in proteomics and enzyme inhibition assays .
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Pharmaceutical Intermediate: Precursor for anticonvulsant and antidiabetic agents .
Patent Landscape
Patent US5516906A covers methods for synthesizing related sulfonamide-pyrazinecarboxamides, highlighting the commercial interest in this structural class.
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